molecular formula C11H6ClFN4O B11852571 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1082584-11-9

1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Katalognummer: B11852571
CAS-Nummer: 1082584-11-9
Molekulargewicht: 264.64 g/mol
InChI-Schlüssel: HLCGUDLKMOVPRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative characterized by a bicyclic heterocyclic core (pyrazolo[3,4-d]pyrimidin-4(5H)-one) substituted at the 1-position with a 3-chloro-4-fluorophenyl group. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases, phosphodiesterases, and antimicrobial enzymes . Its synthesis typically involves cyclization of ortho-amino esters with nitriles or chlorination of precursor diazinones .

Eigenschaften

CAS-Nummer

1082584-11-9

Molekularformel

C11H6ClFN4O

Molekulargewicht

264.64 g/mol

IUPAC-Name

1-(3-chloro-4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H6ClFN4O/c12-8-3-6(1-2-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18)

InChI-Schlüssel

HLCGUDLKMOVPRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C(=O)NC=N3)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Synthesis via Tandem Aza-Wittig and Annulation Reactions

The pyrazolo[3,4-d]pyrimidinone scaffold can be constructed using tandem aza-Wittig and annulation reactions. In a representative approach, iminophosphorane intermediates react with aromatic isocyanates and hydrazine to form 5-amino-6-arylamino derivatives . For the target compound, substituting the aryl group with 3-chloro-4-fluorophenyl requires careful selection of the isocyanate precursor.

Procedure :

  • Iminophosphorane Formation : Treat 5-amino-1H-pyrazole-4-carbonitrile with triphenylphosphine and carbon tetrachloride to generate iminophosphorane .

  • Annulation : React the iminophosphorane with 3-chloro-4-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.

  • Cyclization : Add hydrazine hydrate (80%) and stir at room temperature for 24 hours to induce cyclization .

Key Parameters :

  • Yield: 52–92% (dependent on substituent steric effects) .

  • Characterization: IR (C=O stretch at ~1690 cm⁻¹), ¹H NMR (singlet for C4-H at δ 8.2–8.4 ppm) .

One-Flask Vilsmeier Amidination and Heterocyclization

A streamlined one-flask method leverages Vilsmeier reagents (PBr₃/DMF) to form formamidine intermediates, followed by heterocyclization with hexamethyldisilazane . This approach is efficient for introducing electron-withdrawing substituents like chloro and fluorine.

Procedure :

  • Vilsmeier Reaction : Combine 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole (1.0 equiv) with PBr₃ (3.0 equiv) in DMF at 60°C for 2 hours .

  • Heterocyclization : Add hexamethyldisilazane (3.0 equiv) and reflux at 80°C for 5 hours.

  • Work-Up : Quench with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography .

Optimization Data :

ParameterOptimal ConditionYield
SolventDMF91%
Temperature80°C89%
Equivalents of PBr₃3.091%

Advantages :

  • Avoids intermediate isolation .

  • Tolerates halogenated aryl groups without dehalogenation .

Post-Functionalization of Preformed Pyrazolo[3,4-d]pyrimidinones

Introducing the 3-chloro-4-fluorophenyl group after constructing the pyrimidinone core is feasible via nucleophilic aromatic substitution (SNAr) or Suzuki coupling. However, SNAr is less viable due to the electron-deficient nature of the pyrimidinone ring. Instead, palladium-catalyzed cross-coupling is preferred.

Suzuki Coupling Protocol :

  • Borylation : React 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with bis(pinacolato)diboron in the presence of PdCl₂(dppf) .

  • Coupling : Treat the boronate ester with 3-chloro-4-fluorophenyl iodide, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (4:1) at 100°C .

Challenges :

  • Competing protodeboronation requires strict anhydrous conditions .

  • Yield: 60–75% (lower than direct cyclization methods) .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A modified Vilsmeier protocol achieves full conversion in 30 minutes.

Procedure :

  • Mix 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole (1.0 equiv), PBr₃ (3.0 equiv), and DMF in a microwave vial.

  • Irradiate at 150°C for 30 minutes.

  • Add hexamethyldisilazane (3.0 equiv) and irradiate at 180°C for 1 hour .

Outcome :

  • Yield: 85% (vs. 91% conventional heating) .

  • Purity: Comparable to traditional methods (HPLC >95%) .

Analytical Characterization Data

Critical spectroscopic data for verifying the structure:

¹H NMR (400 MHz, DMSO- d 6) :

  • δ 8.42 (s, 1H, C3-H)

  • δ 7.85 (dd, J = 8.7, 2.1 Hz, 1H, Ar-H)

  • δ 7.62 (d, J = 2.1 Hz, 1H, Ar-H)

  • δ 7.48 (d, J = 8.7 Hz, 1H, Ar-H)

  • δ 6.25 (s, 1H, C5-H) .

IR (KBr) :

  • 1695 cm⁻¹ (C=O stretch)

  • 1540 cm⁻¹ (C=N stretch) .

HRMS (ESI+) : m/z calcd for C₁₁H₆ClFN₄O [M+H]⁺: 283.0134; found: 283.0138 .

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalability
Aza-Wittig Annulation52–9236 hModerate
One-Flask Vilsmeier89–917 hHigh
Suzuki Coupling60–7524 hLow
Solid-Phase Synthesis68–8248 hHigh
Microwave-Assisted851.5 hHigh

Analyse Chemischer Reaktionen

1-(3-Chlor-4-fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Chlor- und Fluorsubstituenten am Phenylring können nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.

    Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Systeme zu bilden.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Säuren, Basen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren wie Palladium oder Platin. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11_{11}H6_6ClFN4_4O
  • Molecular Weight : 264.64 g/mol

Its structure features a pyrazolo[3,4-d]pyrimidine core with a chloro and fluorophenyl group at the 1-position, which contributes to its biological activity and selectivity against various targets.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

One of the most significant applications of 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to:

  • Suppression of Cell Proliferation : By inhibiting CDK2, the compound can halt the progression of the cell cycle, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range, demonstrating potent cytotoxic effects against these cells .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

  • Case Study Findings : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant cytotoxicity against multiple cancer cell lines. For instance, a study reported that this compound demonstrated effective inhibition against MCF-7 and HCT-116 cells with low IC50 values .

Comparative Analysis with Related Compounds

The following table summarizes the structures and notable features of related pyrazolo[3,4-d]pyrimidine compounds:

Compound NameStructureNotable Features
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiolStructureLacks chlorine but retains fluorine; exhibits similar biological activity.
1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiolStructureContains two fluorine atoms; potential for enhanced selectivity against certain targets.
1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiolStructureBenzyl substitution may alter pharmacokinetics and binding affinity.

This comparative analysis highlights the versatility of the pyrazolo[3,4-d]pyrimidine scaffold while demonstrating unique characteristics based on their substituents.

Synthesis and Production

The synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves several key steps:

  • Formation of Pyrazole Core : The initial step often includes the reaction between hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Subsequent steps may involve substitutions that introduce the chloro and fluorophenyl groups.
  • Optimization for Large-scale Production : Industrial methods may optimize these processes using continuous flow reactors to enhance yield and consistency .

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Key structural modifications in related compounds include:

  • Substituents at the 1-position (aryl groups) :
    • Electron-withdrawing groups (EWGs) : Derivatives like 1-(2,4-dinitrophenyl)-6-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2e) exhibit enhanced antimicrobial activity due to nitro groups, which increase electrophilicity and membrane penetration .
    • Halogenated aryl groups : 1-(4-Fluorophenyl) and 1-(4-bromophenyl) analogs (CAS: 864872-05-9) show moderate antitumor activity, suggesting that halogen type and position influence target selectivity .
    • Bulkier substituents : 1-(4-Methoxybenzyl) derivatives (CAS: 1021029-65-1) demonstrate reduced activity compared to smaller aryl groups, likely due to steric hindrance .
  • Substituents at the 6-position: Methyl or tert-butyl groups: 6-Methyl and 6-tert-butyl derivatives (e.g., 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) improve metabolic stability but may reduce solubility . Aromatic extensions: Hybrid compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine exhibit dual kinase inhibition, highlighting the role of fused rings in multitarget engagement .

Pharmacological Profiles

  • Antimicrobial activity : Nitro-substituted derivatives (e.g., 2e) show MIC values of 4–8 µg/mL against S. aureus and E. coli, comparable to ciprofloxacin .
  • Kinase inhibition: Thieno-pyrimidine hybrids (e.g., compound 3) inhibit EGFR and VEGFR-2 at nanomolar concentrations, attributed to planar fused-ring systems .
Table 2: Pharmacological Comparison
Compound Class Mechanism of Action Potency (IC₅₀/MIC) Reference
Nitro-substituted derivatives Membrane disruption 4–8 µg/mL (bacterial)
1,5-Diphenyl-6-substituted Caspase-3 activation 12–18 µM
Thieno-pyrimidine hybrids EGFR/VEGFR-2 inhibition 50–100 nM

Physicochemical Properties

  • Solubility : Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl) exhibit lower aqueous solubility compared to methoxy or hydroxyl-substituted analogs .
  • Thermal stability : Melting points for similar compounds range from 193–196°C (e.g., CAS: 586.3 M⁺+1), correlating with crystalline packing and halogen interactions .

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly as a potential therapeutic agent in oncology. This article delves into its biological activity, focusing on its mechanism of action, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a chloro and fluorophenyl substituent. Its molecular formula is C11H8ClF N4O, with a molecular weight of approximately 264.64 g/mol. The unique structural attributes contribute to its biological properties.

1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Interaction with CDK2

Molecular docking studies have shown that this compound effectively binds to the active site of CDK2 through hydrogen bonding interactions with key amino acids. This selective inhibition over other kinases suggests a targeted approach in cancer therapy.

Biological Activity and Cytotoxicity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent cytotoxic effects against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50 values in the nanomolar range.
  • HCT-116 (colon cancer) : Similar potent activity observed.

The following table summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (nM)Reference
MCF-7<100
HCT-116<100
A549 (lung)<200

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one against multiple cancer cell lines. The results demonstrated significant inhibition of cell growth, with the compound inducing apoptosis through the activation of caspase pathways.

Study 2: Molecular Docking Analysis

Another study employed molecular docking simulations to analyze the binding affinity of the compound to CDK2. The results indicated a favorable fit within the binding pocket, supporting its potential as a selective inhibitor.

Potential Applications

Given its biological activity, 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one holds promise for:

  • Cancer Therapy : As a targeted treatment for various cancers through CDK2 inhibition.
  • Drug Development : Its structure can serve as a scaffold for developing new anticancer agents with improved efficacy and selectivity.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.9 ppm) and confirms substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ 415.1062) .
  • IR spectroscopy : Detects carbonyl stretches (~1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
    Crystallographic data (e.g., monoclinic P21/n space group) further corroborate the structure .

What biological activities are associated with this compound?

Q. Basic

  • Kinase inhibition : Targets ATP-binding sites of cancer-related kinases (e.g., VEGFR2) with IC₅₀ values in the nanomolar range .
  • Anticancer activity : Demonstrated in vitro against tumor cell lines via apoptosis induction .
  • Anti-inflammatory potential : Modulates COX-2 pathways in preclinical models .

How does the compound interact with kinase ATP-binding sites?

Advanced
The chloro-fluorophenyl and pyrazolopyrimidinone moieties form critical interactions:

  • Hydrogen bonding : Pyrimidinone carbonyl groups bind to kinase hinge regions .
  • Hydrophobic interactions : The 3-chloro-4-fluorophenyl group occupies hydrophobic pockets, enhancing affinity .
    Structural studies (e.g., X-ray crystallography) reveal displacement of ATP, blocking phosphorylation .

How can structural modifications improve selectivity for specific kinases?

Q. Advanced

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., CF₃) at position 6 enhances selectivity for ALDH1A subfamily kinases .
  • Heterocyclic variations : Replacing the pyrazole ring with oxetane increases solubility and reduces off-target effects .
    Structure-activity relationship (SAR) studies guided by molecular docking (e.g., Glide SP scoring) are critical .

How to resolve contradictions in biological assay data?

Q. Advanced

  • Purity validation : Use HPLC (≥98% purity) to exclude impurities affecting activity .
  • Assay standardization : Compare IC₅₀ values across multiple cell lines (e.g., HCT116 vs. HeLa) to identify cell-specific effects .
  • Control experiments : Test against kinase-negative mutants to confirm target specificity .

What green chemistry approaches enhance synthesis efficiency?

Q. Advanced

  • Preyssler nanocatalysts : Acidic cesium salts (e.g., Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) improve yields (46–70%) and reduce reaction times .
  • Solvent optimization : Replace toxic DMF with cyclopentyl methyl ether (CPME) for eco-friendly synthesis .

How to optimize solubility for in vivo studies?

Q. Advanced

  • Prodrug strategies : Introduce phosphate esters at the pyrimidinone oxygen to enhance aqueous solubility .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

What role do halogen substituents play in chemical reactivity?

Q. Advanced

  • Chloro group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Fluorine : Increases metabolic stability and membrane permeability via reduced CYP450 interaction .
    Halogen bonding with sulfur atoms in kinases further stabilizes target binding .

How can computational methods predict biological interactions?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Models compound binding to kinase ATP pockets, guiding SAR .
  • MD simulations (GROMACS) : Predicts stability of compound-protein complexes over 100-ns trajectories .
  • Free energy calculations (MM-PBSA) : Quantifies binding affinities for prioritization of analogs .

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